molecular formula C19H14F3N3O3 B1683759 Enobosarm CAS No. 841205-47-8

Enobosarm

Numéro de catalogue: B1683759
Numéro CAS: 841205-47-8
Poids moléculaire: 389.3 g/mol
Clé InChI: JNGVJMBLXIUVRD-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Muscle Mass and Physical Performance

Ostarine has been studied extensively for its ability to increase lean body mass and improve physical performance. A phase II clinical trial demonstrated that ostarine treatment resulted in a statistically significant increase in total lean body mass, with an average increase of 1.4 kg compared to placebo at a dose of 3 mg (p<0.001) . Additionally, participants showed improvements in physical performance metrics such as speed and power during stair climbing tests .

Table 1: Effects of Ostarine on Lean Body Mass and Physical Performance

ParameterOstarine Group (3 mg)Placebo Groupp-value
Total Lean Body Mass (kg)1.4Baseline<0.001
Stair Climb Speed Improvement (%)+15.5Baseline0.006
Power Output Improvement (watts)+25.5Baseline0.005

Myogenic Differentiation

Research indicates that ostarine stimulates muscle tissue proliferation and differentiation through androgen receptor activation. In vitro studies using C2C12 and L6 muscle cell lines demonstrated that ostarine significantly enhanced cell viability and proliferation at various concentrations . The effects were dose-dependent, with notable increases in myogenic markers such as myogenin and MyH protein levels observed after ostarine treatment .

Table 2: Ostarine Effects on Myogenic Differentiation

Cell TypeConcentration (nM)Proliferation Increase (%)Myogenin Expression (Day 6)
C2C121000Significant (p < 0.01)Increased (p < 0.05)
L610000Significant (p < 0.05)Increased (p < 0.01)

Potential Therapeutic Uses

Ostarine is being investigated for its potential therapeutic applications in conditions such as sarcopenia, cancer cachexia, and muscle wasting disorders. A study highlighted its efficacy in improving lean body mass without significant androgenic side effects, making it a candidate for further clinical trials aimed at treating muscle degeneration associated with aging or disease .

Case Study: Ostarine in Cancer Cachexia

A planned phase II study aims to evaluate the safety and efficacy of ostarine in patients suffering from cancer cachexia, a condition characterized by severe weight loss and muscle wasting . Preliminary findings suggest that ostarine could play a role in mitigating these symptoms by promoting muscle growth.

Safety Profile and Risks

While ostarine shows promise for various applications, it is not without risks. Reports of drug-induced liver injury associated with ostarine use have emerged, indicating potential hepatotoxic effects similar to those seen with anabolic steroids . A case study documented significant cholestatic liver injury in a patient who used ostarine for bodybuilding without medical supervision, emphasizing the need for caution .

Mécanisme D'action

Target of Action

Enobosarm, also known as Ostarine, GTx-024, MK-2866, and S-22, is a selective androgen receptor modulator (SARM) that primarily targets the androgen receptor (AR) . The AR is a tumor suppressor in estrogen receptor-positive (ER+) breast cancer . It is the most highly expressed steroid receptor found in up to 95% of ER+ breast cancer patients .

Mode of Action

It acts as an agonist of the AR, the biological target of androgens and anabolic steroids like testosterone and dihydrotestosterone (DHT) . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle and bone, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .

Biochemical Pathways

This compound’s interaction with the AR leads to the activation of specific DNA sequences called androgen response elements (AREs) to regulate the transcription of target genes . This results in the modulation of various biochemical pathways. For instance, the expression of muscle-specific, androgen-responsive genes such as S-adenosylmethionine decarboxylase and myostatin is affected by this compound .

Pharmacokinetics

This compound is taken orally . It has a bioavailability of 100% in rats . It is metabolized by CYP3A4, UGT1A1, UGT2B7, and its metabolites include this compound glucuronide . The elimination half-life of this compound is between 14-24 hours , and it is excreted via feces (70%) and urine (21-25%) in rats .

Result of Action

This compound has demonstrated anti-tumor activity in patients with ER-positive, HER2-negative advanced breast cancer . It has been shown to have varying full agonist or partial agonist or antagonist actions in specific tissues, including potent agonistic and anabolic effects in muscle and bone . It also has potent agonistic effects in AR-expressing human breast cancer cell lines like MCF-7 and MDA-MB-231 .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of AR in the target cells is crucial for this compound’s action . The level of AR expression in the cells can significantly influence the clinical benefit rate of this compound . .

Analyse Biochimique

Biochemical Properties

Enobosarm is a nonsteroidal SARM, acting as an agonist of the androgen receptor (AR), the biological target of androgens and anabolic steroids like testosterone and dihydrotestosterone . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle and bone, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .

Cellular Effects

This compound has been shown to have varying full agonist or partial agonist or antagonist actions in specific tissues, including potent agonistic and anabolic effects in muscle and bone, potent agonistic effects in AR-expressing human breast cancer cell lines like MCF-7 and MDA-MB-231, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .

Molecular Mechanism

This compound acts as a ligand by diffusing into the cell and binding to the androgen receptor in the cytoplasm. This creates a receptor–ligand complex that translocates to the nucleus where it binds to DNA and acts as a transcriptional regulator of androgen genes response .

Temporal Effects in Laboratory Settings

In a phase 2 trial, this compound showed anti-tumor activity in patients with ER-positive, HER2-negative advanced breast cancer, showing that AR activation can result in clinical benefit . The median follow-up was 7.5 months .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase skeletal muscle mass

Metabolic Pathways

This compound is metabolized by CYP3A4, UGT1A1, UGT2B7

Transport and Distribution

This compound is orally bioavailable due to a lack of extensive first-pass metabolism. In rats, the oral bioavailability of this compound was found to be 100%. This compound is rapidly absorbed with oral administration and reaches maximal concentrations median 1.0 hours (range 1.0–2.0 hours) following administration .

Subcellular Localization

As a ligand of the androgen receptor, it is expected to be located in the cytoplasm before it binds to the androgen receptor, and then translocates to the nucleus where it exerts its effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'énobosarm implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Une voie de synthèse courante comprend les étapes suivantes :

Méthodes de production industrielle

La production industrielle de l'énobosarm suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Les principaux facteurs à prendre en compte sont le choix des solvants, le contrôle de la température et les méthodes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'énobosarm subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

    Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

    Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des formes réduites d'énobosarm .

Applications de la recherche scientifique

Mécanisme d'action

L'énobosarm exerce ses effets en se liant sélectivement aux récepteurs des androgènes dans les tissus musculaires et osseux. Lors de la liaison, il induit des changements conformationnels dans le récepteur des androgènes, conduisant à l'activation de gènes spécifiques impliqués dans la croissance musculaire et la santé osseuse. Cette activation sélective minimise les effets secondaires généralement associés aux stéroïdes anabolisants, tels que l'hypertrophie de la prostate et la perte de cheveux . Le mécanisme d'action de l'énobosarm implique la modulation des voies du récepteur des androgènes, favorisant les effets anabolisants dans les muscles et les os tout en épargnant d'autres tissus .

Comparaison Avec Des Composés Similaires

L'énobosarm est unique parmi les modulateurs sélectifs du récepteur des androgènes en raison de ses effets tissulaires sélectifs. Des composés similaires incluent :

L'unicité de l'énobosarm réside dans ses effets anabolisants équilibrés et son profil de sécurité favorable, ce qui en fait un candidat prometteur pour un développement clinique plus approfondi .

Activité Biologique

Ostarine, also known as enobosarm, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications in muscle wasting conditions, such as sarcopenia and cancer cachexia. This article reviews the biological activity of ostarine, focusing on its effects on muscle proliferation, differentiation, and potential adverse effects, including hepatotoxicity.

Ostarine functions primarily through selective activation of androgen receptors (AR) in muscle and bone tissues, promoting anabolic effects while minimizing androgenic side effects typically associated with anabolic steroids. Research indicates that ostarine stimulates myogenic differentiation and proliferation in muscle cells, specifically C2C12 and L6 cell lines. The compound enhances cell viability and proliferation rates significantly at doses ranging from 100 nM to 10,000 nM, with notable effects observed after 6 days of differentiation .

Table 1: Effects of Ostarine on Cell Proliferation and Viability

Cell Line Concentration (nM) Proliferation Effect Viability Effect
C2C121000Increased (p < 0.01)Increased (p < 0.05)
L610Increased (p < 0.05)Increased (p < 0.01)
L61000Increased (p < 0.01)Increased (p < 0.01)

Case Studies and Clinical Findings

A notable case report highlighted the risk of drug-induced liver injury associated with ostarine use. A previously healthy male developed significant cholestatic liver injury after two months of unsupervised ostarine use for weight training. Laboratory tests indicated elevated liver enzymes (ALT), suggesting hepatotoxicity similar to that seen with anabolic steroids .

In controlled clinical trials, ostarine demonstrated dose-dependent increases in lean body mass without significant adverse events reported compared to placebo; however, some participants exhibited mild elevations in liver enzymes . Such findings underscore the need for cautious use of ostarine, particularly in non-medical contexts.

Effects on Lipid Profiles and Metabolism

Recent studies have examined the impact of ostarine on lipid profiles and metabolic parameters. In a rodent model, ostarine treatment resulted in increased total plasma cholesterol levels while decreasing plasma glucose concentrations. Notably, endurance training appeared to mitigate the negative impact of ostarine on cholesterol levels .

Table 2: Impact of Ostarine on Metabolic Parameters

Parameter Ostarine Treatment Control
Total Plasma CholesterolIncreasedBaseline
Plasma GlucoseDecreasedBaseline
Food ConsumptionIncreasedBaseline

Propriétés

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233006
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841205-47-8
Record name MK 2866
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841205-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enobosarm [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enobosarm
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOBOSARM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ostarine
Reactant of Route 2
Reactant of Route 2
Ostarine
Reactant of Route 3
Reactant of Route 3
Ostarine
Reactant of Route 4
Reactant of Route 4
Ostarine
Reactant of Route 5
Reactant of Route 5
Ostarine
Reactant of Route 6
Reactant of Route 6
Ostarine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.